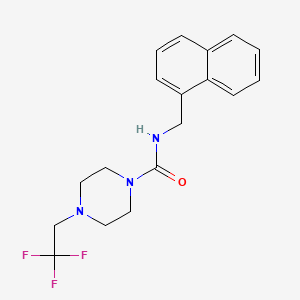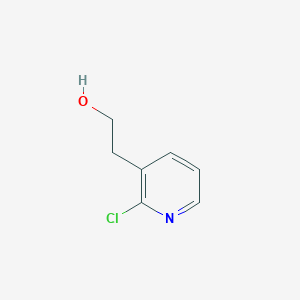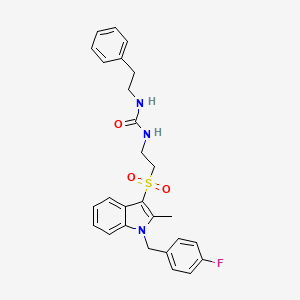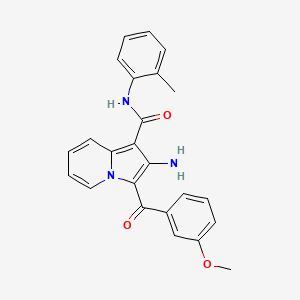
N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, also known as NTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTCP belongs to the piperazine class of compounds and is a potent inhibitor of the sodium taurocholate cotransporting polypeptide (NTCP), which is a key transporter involved in the uptake of bile acids in the liver.
Wissenschaftliche Forschungsanwendungen
Telomere Targeting Agents in Cancer Therapy
A study by Micco et al. (2013) highlighted the design and evaluation of tetra-substituted naphthalene diimide derivatives as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds were shown to inhibit the growth of human cancer cells, including pancreatic cancer cells, by inducing cellular senescence without inhibiting telomerase activity. This suggests their potential as telomere targeting agents in cancer therapy, particularly for pancreatic cancer, through the modulation of specific genes related to DNA damage response and telomere maintenance (Micco et al., 2013).
Nerve Growth Factor (NGF)-induced Neurite Outgrowth
Williams et al. (2010) discussed the microwave-assisted synthesis of B-355252, a compound related to "N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide". This compound was evaluated for its ability to enhance nerve growth factor's (NGF) stimulation of neurite outgrowths, showing promising results in NS-1 cells. The study highlights the compound's potential in neuroregenerative therapy, indicating its role in supporting nerve growth and repair (Williams et al., 2010).
Antipsychotic Agents
Park et al. (2010) synthesized and identified (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. Among the compounds, one demonstrated significant antagonistic activity for both receptors, suggesting a new avenue for the development of treatments for psychiatric disorders (Park et al., 2010).
Photophysical Properties and Molecular Interactions
Research on the synthesis, properties, and applications of naphthalene diimides, including structures like "N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide", has shown significant interest due to their versatile applications. Kobaisi et al. (2016) reviewed developments in the field, focusing on supramolecular chemistry, sensors, molecular switching devices, and medicinal applications. These compounds' interaction with DNA and their potential in artificial photosynthesis and solar cell technology were particularly noted, indicating their broad applicability in scientific research (Kobaisi et al., 2016).
Eigenschaften
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)13-23-8-10-24(11-9-23)17(25)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWNLCFYIGXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)



![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)